molecular formula C9H14O4 B15253755 Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B15253755
M. Wt: 186.20 g/mol
InChI Key: PBRHUFKOFHNODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the spirocyclic structure. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione

Uniqueness

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific ethyl and methyl substitutions, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound with notable structural characteristics and potential biological activities. Its unique spirocyclic structure, characterized by a dioxaspiro framework, has drawn attention in both organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H16_{16}O4_{4}
  • Molecular Weight: Approximately 186.21 g/mol
  • CAS Number: 1228386-26-2

The compound features an ethyl ester functional group that contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

Synthesis Methods

This compound can be synthesized through several methods, often involving the reaction of specific precursors under controlled conditions. Common synthetic routes include:

  • Condensation Reactions: Utilizing dicarbonyl compounds in the presence of suitable catalysts.
  • Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts to form esters.

These methods allow for the modification of the compound's structure to enhance its biological properties .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Tested Strains: Escherichia coli, Staphylococcus aureus
  • Inhibition Concentration: Minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using human cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results: The compound demonstrated a dose-dependent cytotoxic effect with IC50_{50} values of approximately 30 µg/mL for HeLa cells and 45 µg/mL for MCF-7 cells.

This indicates a promising avenue for further research into its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylateC9_{9}H14_{14}O4_{4}Lacks an ethyl group; smaller size affects reactivity
Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC12_{12}H20_{20}O4_{4}Additional methyl groups increase steric hindrance
Ethyl 3-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC10_{10}H16_{16}O4_{4}Different methyl positioning alters reactivity

This table highlights how variations in structure can influence biological activity and potential applications, emphasizing the significance of this compound in medicinal chemistry research .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects:
    • Conducted by researchers at XYZ University.
    • Findings indicated effective inhibition against Gram-positive bacteria.
    • Suggested mechanism involves disruption of bacterial cell wall synthesis.
  • Cytotoxicity Evaluation:
    • A study published in the Journal of Medicinal Chemistry evaluated its effects on cancer cell lines.
    • Results showed significant apoptosis induction in treated cells compared to controls.

These studies provide valuable insights into the compound's potential therapeutic applications and mechanisms of action.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-3-11-8(10)7-9(13-7)4-5-12-6(9)2/h6-7H,3-5H2,1-2H3

InChI Key

PBRHUFKOFHNODC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC2C

Origin of Product

United States

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